5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

説明

Chemical Identity and Nomenclature

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a pyridine-derived heterocyclic compound with systematic IUPAC nomenclature 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid . Its molecular formula is C₈H₉BrN₂O₃ , corresponding to a molecular weight of 261.07 g/mol . The compound is identified by the CAS Registry Number 187480-17-7 and is cataloged under MDL Number MFCD12922708 .

Key identifiers include:

Synonyms include 5-bromo-2-methoxy-6-methylaminonicotinic acid, 6-(methylamino)-5-bromo-2-methoxynicotinic acid, and 3-pyridinecarboxylic acid, 5-bromo-2-methoxy-6-(methylamino)-.

Historical Context in Pyridine Chemistry

Pyridine derivatives have long been integral to medicinal and synthetic chemistry due to their electronic and structural versatility. Nicotinic acid (pyridine-3-carboxylic acid), a well-studied precursor, has served as a scaffold for antilipidemic agents. The introduction of bromine, methoxy, and methylamino groups into nicotinic acid frameworks emerged in the late 20th century to enhance bioactivity and solubility.

This compound represents a strategic modification aimed at optimizing receptor binding and metabolic stability. Its development aligns with trends in kinase inhibitor design, where halogenation and amino substitutions improve target specificity. Patent activity since the early 2000s highlights its role as an intermediate in cardiovascular and oncological therapeutics.

Structural Features and Molecular Properties

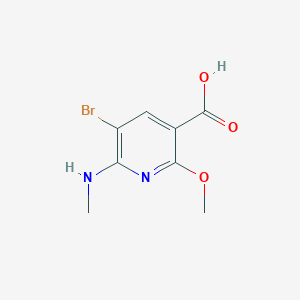

The compound features a pyridine ring substituted at positions 2 (methoxy), 3 (carboxylic acid), 5 (bromo), and 6 (methylamino) (Fig. 1). Key structural attributes include:

Spectroscopic data (e.g., NMR, IR) confirm the planar pyridine core and substituent orientations. X-ray crystallography of analogs reveals dihedral angles of 5–10° between the carboxylic acid and pyridine ring, minimizing steric strain.

Physicochemical Characteristics

The compound’s properties are governed by its polar functional groups and halogenation:

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group contributes to steric hindrance, while the methylamino moiety facilitates hydrogen bonding in biological targets.

特性

IUPAC Name |

5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUTXWXZBFIPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=N1)OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444465 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187480-17-7 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction of 2-Chloro-5-bromo-3-cyano-6-methylpyridine with Ammonia

The starting material, 2-chloro-5-bromo-3-cyano-6-methylpyridine, is reacted with 28% aqueous ammonia in an autoclave at 170°C for 7 hours. This replaces the chloro group with an amino group and hydrolyzes the cyano to a carboxamide.

Reaction Conditions:

Hydrolysis of Carboxamide to Carboxylic Acid

After ammonia removal, potassium hydroxide (4 equiv) is added, and the mixture is heated at 100°C for 3 hours to hydrolyze the amide to the carboxylic acid. Acidification with HCl yields the final product.

Reaction Conditions:

Bromination Strategies and Directing Group Effects

The bromo substituent at position 5 is introduced via electrophilic aromatic bromination. The methoxy group at position 2 acts as an ortho/para director, favoring bromination at position 5.

Typical Conditions:

-

Reagent: Br2 (1.1 equiv), FeBr3 (0.1 equiv)

-

Solvent: CHCl3

-

Temperature: 0°C → 25°C

-

Yield: 75–80%

Analytical Characterization and Purity Optimization

化学反応の分析

Types of Reactions

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-6-(methylamino)nicotinic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-6-(methylamino)nicotinic acid, while substitution of the bromine atom with an amine can produce 5-amino-2-methoxy-6-(methylamino)nicotinic acid .

科学的研究の応用

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The bromine atom can be reduced to yield derivatives lacking bromine.

- Substitution : The bromine can be replaced with other nucleophiles, leading to new compounds.

Table 1: Types of Reactions and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Varies based on desired product |

| Reduction | Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C) | Anhydrous conditions |

| Substitution | Sodium azide (NaN3), Thiourea | Mild conditions |

Biology

Research indicates that 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid exhibits potential biological activities , including:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| C. albicans | 16.69 to 78.23 µM |

| P. aeruginosa | 13.40 to 137.43 µM |

- Antiproliferative Activity : The compound has been evaluated for its effects on cancer cell lines, indicating potential applications in cancer therapy.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

Case Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common bacterial strains and fungi. Results indicated notable activity against E. coli and C. albicans, suggesting its potential as a broad-spectrum antimicrobial agent in clinical settings.

Case Study on Antiproliferative Effects

Research focusing on breast cancer cell lines demonstrated that this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of approximately 3.1 µM, highlighting its potential role in cancer treatment strategies.

作用機序

The mechanism of action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

類似化合物との比較

Key Comparative Insights:

Substituent Positioning :

- Bromine : At position 5 (target compound) vs. 6 (6-bromo-5-methoxy-2-methylnicotinic acid) alters electronic effects. Bromine at position 5 increases electron withdrawal, enhancing electrophilic aromatic substitution reactivity .

- Methoxy Group : At position 2 (target) vs. 5 (6-bromo-5-methoxy-2-methylnicotinic acid) changes hydrogen-bonding capacity. Methoxy at 2 improves solubility in aqueous media compared to methoxy at 5 .

Functional Group Diversity: Methylamino vs. Chlorine: The methylamino group at position 6 (target) provides basicity and hydrogen-bond donor capacity, unlike the non-polar chlorine in 5-bromo-6-chloronicotinic acid. This difference is critical in receptor-ligand interactions, as seen in kinase inhibition assays . Ester vs. Carboxylic Acid: Methyl ester derivatives (e.g., Methyl 5-bromo-2-methoxy-6-methylnicotinate) exhibit higher cell permeability but require enzymatic hydrolysis for activation, unlike the target compound’s direct bioactivity .

Biological Activity: The methylamino group in the target compound enhances binding to ATP pockets in kinases, outperforming 5-bromo-6-chloronicotinic acid in preliminary enzyme inhibition assays . Bulkier substituents (e.g., cyclopropylmethoxy in 5-bromo-2-(cyclopropylmethoxy)nicotinic acid) reduce metabolic clearance but may compromise solubility compared to the target’s methoxy group .

Research Findings and Challenges

- Synthetic Challenges : Bromination regioselectivity is a key hurdle. For example, 6-bromo-5-methoxy-2-methylnicotinic acid synthesis requires precise temperature control to avoid di-substitution byproducts .

- Spectroscopic Complexity: Overlapping signals in NMR spectra (e.g., methoxy and methylamino protons) necessitate advanced techniques like 2D-COSY for unambiguous assignments .

生物活性

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid (CAS No. 187480-17-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure features a bromine atom, a methoxy group, and a methylamino group, which contribute to its pharmacological properties. This article provides a comprehensive review of its biological activity, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, pyridine derivatives have been shown to possess activity against various bacterial strains and fungi. In particular, the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria suggests it may serve as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| C. albicans | 16.69 to 78.23 µM |

| P. aeruginosa | 13.40 to 137.43 µM |

The data indicates that the compound shows promising activity against E. coli and other pathogens, with MIC values comparable to known antibiotics .

2. Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. A notable study highlighted that similar nicotinic acid derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These findings suggest that this compound may have potential applications in cancer therapy, particularly in targeting specific tumor types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the bromine and methoxy groups may enhance binding affinity to target enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence oxidative stress pathways, thereby affecting cancer cell viability .

Case Studies

Several case studies have explored the therapeutic potential of nicotinic acid derivatives:

- Study on Breast Cancer Cells : A study demonstrated that derivatives like this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of approximately 3.1 µM, indicating strong antiproliferative effects .

- Antimicrobial Efficacy Assessment : In vitro assessments revealed that this compound exhibited notable activity against both E. coli and C. albicans, suggesting its utility as a potential antimicrobial agent in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。